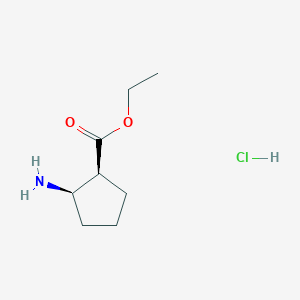

Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride

Overview

Description

Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.

Mechanism of Action

Target of Action

Similar compounds like tranylcypromine, a monoamine oxidase inhibitor, are known to interact with enzymes such as monoamine oxidase a and b . These enzymes are involved in the breakdown of several neurotransmitters, including serotonin, norepinephrine, epinephrine, dopamine, and tyramine .

Mode of Action

Similar compounds like tranylcypromine are known to inhibit monoamine oxidase enzymes, preventing the breakdown of neurotransmitters and thereby increasing their availability .

Biochemical Pathways

Related compounds like tranylcypromine are known to affect the monoamine oxidase pathway, which is involved in the metabolism of several neurotransmitters .

Result of Action

Compounds with similar structures and targets, such as tranylcypromine, are known to increase the availability of neurotransmitters by inhibiting their breakdown, potentially leading to changes in mood and behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride typically involves the asymmetric hydrogenation of a suitable precursor. One common method is the hydrogenation of ethyl 2-aminocyclopent-1-ene-1-carboxylate using a chiral catalyst under hydrogen gas at elevated pressures and temperatures. The reaction is carried out in the presence of a solvent such as ethanol or methanol .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a chiral building block in the synthesis of enantiomerically pure compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.

Industry: The compound is utilized in the production of fine chemicals and agrochemicals

Comparison with Similar Compounds

- Ethyl 2-aminocyclopentane-1-carboxylate

- N-Boc-vinyl-ACCA ethyl ester

- 1-amino-vinyl-ACCA ethyl ester hydrochloride

Comparison: Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its analogs. For instance, N-Boc-vinyl-ACCA ethyl ester is another chiral intermediate used in drug synthesis, but it differs in its functional groups and overall reactivity .

This compound’s unique properties make it a valuable tool in various fields of research and industry, highlighting its versatility and importance in modern science.

Biological Activity

Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride is a chiral compound with significant potential in pharmaceutical research due to its unique stereochemistry and biological interactions. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Overview of the Compound

This compound features a cyclopentane ring with an amino group and a carboxylate ester. The hydrochloride form enhances its solubility, making it suitable for various biological applications. Its chiral nature allows for specific interactions with biological targets, influencing its pharmacological effects.

The biological activity of this compound is primarily mediated through its interactions with enzymes and receptors. The stereochemistry plays a crucial role in determining binding affinity and activity. Key mechanisms include:

- Enzyme Inhibition/Activation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activities, affecting cellular signaling pathways.

- Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) properties influence its overall biological effectiveness.

Biological Activities

This compound exhibits several notable biological activities:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains due to its structural properties. |

| Neuroactive | Potential applications in treating neurological disorders by modulating neurotransmitter activity. |

| Antioxidant | Exhibits properties that may protect cells from oxidative stress. |

1. Antimicrobial Activity

A study demonstrated that this compound showed significant antimicrobial activity against Bacillus species. The presence of the carboxylic acid functionality was crucial for this activity, indicating a structure-activity relationship that warrants further exploration .

2. Neuropharmacological Applications

Research has indicated that this compound could serve as a neuroprotective agent. It has been evaluated for its ability to enhance neuronal survival under stress conditions, potentially offering therapeutic benefits in neurodegenerative diseases .

3. Enzyme Interaction Studies

Studies utilizing nuclear magnetic resonance (NMR) spectroscopy have identified specific enzyme targets for this compound. These interactions suggest that the compound may serve as a valuable tool in elucidating enzyme mechanisms and protein-ligand interactions .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate | Chiral Ester | Antimicrobial | Different stereochemistry affects activity |

| Ethyl 2-aminoacetate | Simple Amine Ester | Antioxidant | Less steric hindrance |

| Cyclopentylamine | Non-Ester Amine | Neuroactive | Lacks carboxylic functionality |

Properties

IUPAC Name |

ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-4-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBMXCZWUCHLJB-UOERWJHTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC[C@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.